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Compound of Interest

Compound Name: Afatinib Impurity C

Cat. No.: B1311641 Get Quote

Unraveling Afatinib Impurity C: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Afatinib Impurity C, a known

related substance to the potent tyrosine kinase inhibitor, Afatinib. This document elucidates the

chemical structure, offers available quantitative data, and outlines general experimental

methodologies for its analysis. Furthermore, a visualization of the signaling pathway targeted

by Afatinib is presented to contextualize the significance of the active pharmaceutical

ingredient.

Introduction: Defining Afatinib and its
Stereoisomeric Impurity
Afatinib is a targeted cancer therapy that functions as an irreversible inhibitor of the ErbB family

of receptors, which includes the epidermal growth factor receptor (EGFR), human epidermal

growth factor receptor 2 (HER2), and ErbB4. It is primarily used in the treatment of non-small

cell lung cancer (NSCLC).

Initial investigations into "Afatinib Impurity C" revealed conflicting information across various

sources. However, a consensus among major chemical suppliers and in scientific literature

identifies Afatinib Impurity C by the Chemical Abstracts Service (CAS) number 945553-91-3.
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This compound is the (R)-stereoisomer of Afatinib, differing in the chirality of the

tetrahydrofuran moiety. The active pharmaceutical ingredient, Afatinib, possesses the (S)-

configuration at this stereocenter. This subtle structural difference underscores the importance

of precise stereochemical control during synthesis and the need for accurate analytical

methods to ensure the purity and safety of the final drug product.

Chemical Structure and Quantitative Data
The definitive chemical structure of Afatinib Impurity C is presented below, in comparison to

its parent compound, Afatinib.

Afatinib:

IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(S)-tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]-4-(dimethylamino)-2-butenamide[1]

CAS Number: 850140-72-6

Molecular Formula: C₂₄H₂₅ClFN₅O₃[1]

Molecular Weight: 485.94 g/mol [2]

Afatinib Impurity C:

IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(R)-tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]-4-(dimethylamino)-2-butenamide[3]

Synonym: Afatinib (R)-Isomer[2][4]

CAS Number: 945553-91-3[2][3][4][5]

Molecular Formula: C₂₄H₂₅ClFN₅O₃[2][4][5]

Molecular Weight: 485.94 g/mol [2][4][5]

The following table summarizes the key quantitative data for both compounds for ease of

comparison.
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Property Afatinib Afatinib Impurity C

IUPAC Name

(2E)-N-[4-[(3-Chloro-4-

fluorophenyl)amino]-7-[[(S)-

tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]-4-

(dimethylamino)-2-

butenamide[1]

(2E)-N-[4-[(3-Chloro-4-

fluorophenyl)amino]-7-[[(R)-

tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]-4-

(dimethylamino)-2-

butenamide[3]

CAS Number 850140-72-6 945553-91-3[2][3][4][5]

Molecular Formula C₂₄H₂₅ClFN₅O₃[1] C₂₄H₂₅ClFN₅O₃[2][4][5]

Molecular Weight 485.94 g/mol [2] 485.94 g/mol [2][4][5]

Stereochemistry
(S)-isomer at the

tetrahydrofuran ring

(R)-isomer at the

tetrahydrofuran ring

Experimental Protocols for Analysis
Detailed experimental protocols for the specific synthesis of Afatinib Impurity C are not readily

available in the public domain. However, based on a study by Chavan et al. on the degradation

products of Afatinib, a general approach for the isolation and characterization of such impurities

can be outlined.[1]

General Protocol for Isolation and Characterization:

Stress Degradation Studies: To understand the formation of impurities, Afatinib dimaleate is

subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and

photolysis.[1]

Chromatographic Separation: A stability-indicating High-Performance Liquid

Chromatography (HPLC) method is developed to separate the parent drug from its

degradation products. A typical method might employ a C18 column with a gradient elution

using a buffered mobile phase.[1]

Isolation: Preparative HPLC is utilized to isolate the impurity of interest in sufficient quantity

for structural elucidation.[1]
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Structural Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry, such as LC-Q-TOF/MS/MS,

is used to determine the exact mass and fragmentation pattern of the impurity, confirming

its molecular formula.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

employed to definitively determine the chemical structure and stereochemistry of the

isolated impurity.[1]

Signaling Pathway Inhibition by Afatinib
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR,

HER2, and ErbB4, thereby inhibiting their signaling activity. This blockade disrupts downstream

pathways that are crucial for cell proliferation, survival, and angiogenesis in cancer cells. The

following diagram illustrates this mechanism of action.
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Caption: Afatinib's inhibition of ErbB family receptor signaling.
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Conclusion
Afatinib Impurity C, the (R)-stereoisomer of Afatinib, is a critical process-related impurity that

requires careful monitoring and control in the manufacturing of the active pharmaceutical

ingredient. While sharing the same molecular formula and weight as Afatinib, its different

spatial arrangement can potentially impact its pharmacological and toxicological profile. The

analytical methodologies outlined provide a framework for the identification and

characterization of this and other related substances, ensuring the quality and safety of Afatinib

for patient use. Understanding the mechanism of action of Afatinib further highlights the

importance of delivering a pure and well-characterized drug substance for optimal therapeutic

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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